(3S,6S,10aR)-Ethyl 6-((tert-butoxycarbonyl)amino)-5-oxo-1,2,3,5,6,7,10,10a-octahydropyrrolo[1,2-a]azocine-3-carboxylate
Description
The compound (3S,6S,10aR)-Ethyl 6-((tert-butoxycarbonyl)amino)-5-oxo-1,2,3,5,6,7,10,10a-octahydropyrrolo[1,2-a]azocine-3-carboxylate is a synthetic bicyclic lactam derivative featuring a pyrroloazocine core. Key structural elements include:
- A tert-butoxycarbonyl (Boc)-protected amino group at position 6, enhancing stability during synthesis.
- An ethyl ester at position 3, common for improving bioavailability.
- This compound was synthesized via oxidation and cyclization steps using Dess-Martin periodinane, as described in , yielding a product with stereochemical precision critical for biological interactions .
Properties
IUPAC Name |
ethyl (3S,6S,8Z,10aR)-6-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxo-2,3,6,7,10,10a-hexahydro-1H-pyrrolo[1,2-a]azocine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N2O5/c1-5-24-16(22)14-11-10-12-8-6-7-9-13(15(21)20(12)14)19-17(23)25-18(2,3)4/h6-7,12-14H,5,8-11H2,1-4H3,(H,19,23)/b7-6-/t12-,13-,14-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSPQCKZOXNWHSV-OOBDJQDNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCC2N1C(=O)C(CC=CC2)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@@H]1CC[C@H]2N1C(=O)[C@H](C/C=C\C2)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40733108 | |
| Record name | Ethyl (3S,6S,8Z,10aR)-6-[(tert-butoxycarbonyl)amino]-5-oxo-1,2,3,5,6,7,10,10a-octahydropyrrolo[1,2-a]azocine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40733108 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
352.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
549521-78-0 | |
| Record name | Ethyl (3S,6S,8Z,10aR)-6-[(tert-butoxycarbonyl)amino]-5-oxo-1,2,3,5,6,7,10,10a-octahydropyrrolo[1,2-a]azocine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40733108 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
The compound (3S,6S,10aR)-Ethyl 6-((tert-butoxycarbonyl)amino)-5-oxo-1,2,3,5,6,7,10,10a-octahydropyrrolo[1,2-a]azocine-3-carboxylate (CAS No. 549521-78-0) is a complex organic molecule with potential biological activities. This article examines its structural characteristics and biological implications based on available research.
Structural Characteristics
This compound features a pyrrolo[1,2-a]azocine core structure characterized by multiple functional groups that may influence its biological activity. The molecular formula is and it has a molecular weight of approximately 352.43 g/mol. The presence of the tert-butoxycarbonyl group suggests potential applications in medicinal chemistry as a prodrug or in targeted delivery systems.
Antiviral Properties
Recent studies have explored the antiviral potential of similar compounds within the same structural family. For instance, peptidomimetic inhibitors targeting SARS-CoV-2 protease exhibited significant inhibitory activity with IC50 values in the nanomolar range (e.g., 18.06 nM for compound 1a ) and demonstrated promising antiviral efficacy against SARS-CoV-2 in vitro. These findings suggest that related compounds may possess similar properties and warrant further investigation into their antiviral mechanisms .
Enzyme Inhibition
The biological activity of compounds derived from the pyrrolo[1,2-a]azocine scaffold often involves enzyme inhibition. The inhibition of critical enzymes such as proteases is vital for disrupting viral replication cycles. A study highlighted that specific structural modifications can enhance enzyme binding affinity and selectivity, thereby improving therapeutic efficacy against viral targets .
Case Studies
Several studies have been conducted to evaluate the biological activities of related compounds:
- SARS-CoV-2 Protease Inhibitors :
- Cytotoxicity Assessments :
Comparative Analysis
To better understand the potential of this compound in comparison to similar compounds:
| Compound Name | Structure Type | IC50 (nM) | EC50 (nM) | Cytotoxicity |
|---|---|---|---|---|
| Compound 1a | Peptidomimetic | 18.06 | 313 | None |
| Compound 2b | Peptidomimetic | 22.42 | 170 | None |
| Target Compound | Pyrrolo-Azocine | TBD | TBD | TBD |
Scientific Research Applications
Medicinal Chemistry
The compound has been studied as a potential pharmacophore in drug design due to its ability to interact with specific biological targets. Research indicates that derivatives of this compound may exhibit significant biological activity against various diseases. For instance, compounds similar to (3S,6S,10aR)-Ethyl 6-((tert-butoxycarbonyl)amino)-5-oxo have shown promise as inhibitors of IAP proteins (inhibitor of apoptosis proteins), which are crucial in cancer biology .
Organic Synthesis
This compound serves as a versatile building block in organic synthesis. Its unique structure allows for various chemical modifications to create more complex molecules. It can be utilized in the synthesis of other biologically active compounds or as intermediates in pharmaceutical manufacturing .
Biological Studies
Researchers are investigating the interactions of this compound with enzymes and receptors to better understand its biological activity and therapeutic potential. Studies have demonstrated that modifications to the compound can lead to varying degrees of potency and selectivity towards specific biological targets .
Industrial Applications
In addition to its laboratory applications, (3S,6S,10aR)-Ethyl 6-((tert-butoxycarbonyl)amino)-5-oxo has potential uses in the synthesis of specialty chemicals and materials within industrial settings. Its stability and reactivity make it suitable for various chemical processes .
Case Studies and Research Findings
Several studies have documented the efficacy of compounds related to (3S,6S,10aR)-Ethyl 6-((tert-butoxycarbonyl)amino)-5-oxo in inhibiting specific protein interactions critical for cancer progression. For instance:
- Inhibition Studies : A study published in Nature demonstrated that certain derivatives could inhibit cIAP proteins with nanomolar affinities . This suggests that further exploration into this compound's derivatives could yield valuable therapeutic agents.
- Synthesis Techniques : Research has outlined effective synthetic routes for producing this compound with high purity (>95%), emphasizing the importance of reaction conditions and protecting groups in achieving desired yields .
Comparison with Similar Compounds
Key Observations :
- Oxidation State: The position of oxo groups (5,8 vs. 5,9) significantly alters optical rotation, indicating distinct stereoelectronic environments. Compound 12’s extreme levorotation ([α]D = -246.6°) suggests pronounced conformational strain .
- Ester Group : Replacement of benzyl (Compounds 9, 12, 13) with ethyl esters (target) may enhance metabolic stability, as ethyl esters are less prone to enzymatic hydrolysis than benzyl esters.
Functional Group Analogues from Heterocyclic Chemistry
describes pyrrole-3-carboxylates with Boc-protected amines and indole substituents. While structurally distinct (pyrrole vs. azocine cores), these compounds share functional motifs:
- Boc Protection : Enhances solubility and prevents unwanted side reactions during synthesis .
- Ethyl/Benzyl Esters : Both classes utilize ester groups for synthetic versatility, though azocine derivatives (target compound) exhibit greater ring strain and conformational complexity.
- Synthetic Methods : CuCl₂·2H₂O-mediated reactions in THF () differ from the Dess-Martin periodinane oxidation used for the target compound, reflecting tailored approaches for ring system complexity .
Bioactivity and Therapeutic Potential
While direct bioactivity data for the target compound are absent, structural parallels to known bioactive molecules provide insights:
- cIAP Inhibitors: Compounds 9, 12, and 13 () are intermediates in synthesizing nonpeptidic inhibitors of apoptosis proteins (cIAP-1/2, XIAP). The target compound’s 5-oxo group may mimic ketone-containing pharmacophores critical for binding .
- Ferroptosis Induction: highlights ferroptosis-inducing compounds (FINs) in oral cancer.
- Natural Product Analogues: Marine actinomycete-derived lactams () and plant alkaloids share bicyclic frameworks, implying possible antimicrobial or anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis generally proceeds through the following key stages:
Formation of the pyrrolo[1,2-a]azocine ring system: This bicyclic core is typically constructed via intramolecular cyclization reactions starting from appropriate amino acid or azocine precursors. The ring closure step often involves nucleophilic substitution or cycloaddition under controlled conditions.
Introduction of the Boc protecting group: The tert-butoxycarbonyl group is introduced to protect the amino functionality during subsequent synthetic transformations. This is usually achieved by reacting the free amine with di-tert-butyl dicarbonate ((Boc)2O) under mild basic conditions.
Esterification to form the ethyl carboxylate: The carboxylic acid moiety is esterified with ethanol, often using acid catalysis or coupling reagents to afford the ethyl ester.
Oxidation to install the 5-oxo functionality: Selective oxidation at the 5-position introduces the ketone group, typically using mild oxidizing agents to avoid over-oxidation or ring degradation.
Reaction conditions must be carefully optimized, including temperature control (often low temperatures to maintain stereochemistry), solvent choice (e.g., methanol, ethyl acetate), and pH adjustment to favor desired reaction pathways and yields.
Industrial Production Methods
For scale-up and industrial synthesis, the following strategies are employed:
Continuous flow chemistry: This technique allows for enhanced control over reaction parameters such as temperature, mixing, and reaction time, leading to improved reproducibility and yield.
Automated synthesis platforms: Robotic systems can perform multi-step syntheses with precise reagent addition and purification steps, minimizing human error.
Green chemistry considerations: Optimization to reduce waste and use environmentally benign solvents and reagents is increasingly applied.
These methods aim to maximize product purity and yield while minimizing cost and environmental impact.
Chemical Reactions and Reagents Involved
The compound’s preparation involves several types of chemical reactions:
| Reaction Type | Description | Common Reagents/Conditions |
|---|---|---|
| Cyclization | Formation of the bicyclic pyrrolo[1,2-a]azocine ring via intramolecular nucleophilic attack | Base or acid catalysis; controlled temperature |
| Protection | Boc protection of amino group | Di-tert-butyl dicarbonate ((Boc)2O), mild base |
| Esterification | Formation of ethyl ester from carboxylic acid | Ethanol, acid catalyst or coupling reagents |
| Oxidation | Selective oxidation to ketone at 5-position | Mild oxidants such as PCC, or controlled permanganate |
| Reduction (optional) | Reduction of intermediates if needed | Sodium borohydride or similar reducing agents |
Example Preparation Protocol (Literature-Based)
| Step | Reagents/Conditions | Description | Yield (%) |
|---|---|---|---|
| 1 | Starting amino acid derivative | Cyclization to form pyrrolo[1,2-a]azocine core | Variable |
| 2 | Di-tert-butyl dicarbonate, base (e.g., triethylamine) | Boc protection of amino group | High |
| 3 | Ethanol, acid catalyst or coupling reagent | Esterification to ethyl ester | High |
| 4 | Mild oxidant (e.g., PCC) | Oxidation to introduce 5-oxo group | Moderate |
| 5 | Purification by column chromatography or prep HPLC | Isolation of pure compound | — |
Research Findings and Analytical Data
The stereochemistry (3S,6S,10aR) is critical for biological activity and is maintained by performing reactions at low temperatures and using stereoselective catalysts or chiral auxiliaries.
Purification is typically achieved by preparative high-performance liquid chromatography (prep HPLC) using C18 reverse-phase columns with gradient elution (e.g., acetonitrile/water with 0.1% trifluoroacetic acid).
Characterization methods include nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) to confirm molecular structure and purity.
Summary Table of Preparation Parameters
| Parameter | Typical Range/Condition | Notes |
|---|---|---|
| Temperature | 0°C to room temperature | Lower temps favor stereochemical control |
| Solvent | Methanol, ethyl acetate, dichloromethane | Choice depends on reaction step |
| Catalysts/Reagents | Di-tert-butyl dicarbonate, PCC, sodium borohydride | Protecting group installation and oxidation |
| Reaction Time | Several hours to overnight | Depends on step and scale |
| Purification | Prep HPLC, column chromatography | Essential for high purity |
| Yield | 60-85% per step (varies) | Overall yield depends on sequence efficiency |
Q & A
Basic: What safety protocols are essential for handling this compound in laboratory settings?
Answer:
When handling this compound, prioritize respiratory protection using NIOSH/CEN-approved respirators (e.g., OV/AG/P99 for high exposure or P95 for low exposure) due to potential inhalation hazards. Wear chemically resistant gloves, protective clothing, and safety goggles to prevent skin/eye contact. Avoid exposure to strong acids, bases, oxidizers, or reductants, as these may trigger incompatible reactions . In case of accidental exposure, immediately rinse affected areas with water and seek medical evaluation for persistent irritation. Store in a cool, dry environment, and ensure proper ventilation to mitigate decomposition risks (e.g., toxic fumes during combustion) .
Basic: Which analytical techniques are most effective for characterizing its stereochemical purity?
Answer:
High-performance liquid chromatography (HPLC) with chiral stationary phases is critical for resolving stereoisomers, given the compound’s multiple stereocenters. Nuclear magnetic resonance (NMR) spectroscopy, particularly - and -NMR, can confirm regiochemistry and detect impurities via coupling patterns and chemical shifts. Mass spectrometry (MS) validates molecular weight and fragmentation pathways, while X-ray crystallography provides definitive structural confirmation if single crystals are obtainable . For intermediates, Fourier-transform infrared (FTIR) spectroscopy monitors functional groups like the tert-butoxycarbonyl (Boc) protecting group .
Advanced: How can computational methods enhance the synthesis efficiency of this compound?
Answer:
Quantum chemical calculations (e.g., density functional theory, DFT) predict reaction pathways and transition states, enabling targeted optimization of stereoselective steps like cyclization or Boc deprotection . Molecular dynamics simulations model solvent effects and intermediate stability, reducing trial-and-error in solvent selection. Machine learning algorithms trained on reaction databases can propose optimal catalysts, temperatures, or stoichiometries, narrowing experimental conditions by >50% compared to traditional approaches . For example, ICReDD’s reaction path search tools integrate computational and experimental data to accelerate iterative design .
Advanced: What statistical experimental design approaches are recommended for optimizing its synthesis?
Answer:
Response surface methodology (RSM) with central composite design (CCD) is ideal for multi-variable optimization (e.g., temperature, catalyst loading, reaction time). Factorial designs (e.g., 2 or Plackett-Burman) identify critical factors affecting yield or enantiomeric excess (ee) . For example, a 3-factor factorial design could isolate the impact of pH, solvent polarity, and stirring rate on ring-closing efficiency. Bayesian optimization frameworks further refine conditions by iteratively updating probability models, minimizing resource-intensive runs . Post-hoc ANOVA analysis resolves contradictions in conflicting datasets (e.g., variable yields across studies) by quantifying parameter interactions .
Advanced: How do storage conditions influence the compound’s stability, and what degradation pathways should be monitored?
Answer:
Stability is highly sensitive to humidity, temperature, and light. Store under inert gas (e.g., argon) at –20°C in amber vials to prevent hydrolysis of the ester or Boc groups . Accelerated stability studies (e.g., 40°C/75% RH for 4 weeks) combined with HPLC-MS monitor degradation products like the free amine (via Boc cleavage) or lactam formation (via intramolecular cyclization) . Thermogravimetric analysis (TGA) identifies decomposition thresholds, while differential scanning calorimetry (DSC) detects polymorphic transitions. Avoid prolonged exposure to polar aprotic solvents (e.g., DMF), which may catalyze racemization at the 3S and 6S stereocenters .
Advanced: How can researchers resolve contradictions in reported reactivity or spectroscopic data for this compound?
Answer:
Contradictions often arise from unaccounted variables (e.g., trace moisture, residual catalysts). Reproduce experiments under rigorously controlled conditions (e.g., glovebox for air-sensitive steps) and validate purity via elemental analysis. Cross-reference spectral data (NMR, IR) with simulated spectra from computational tools (e.g., ACD/Labs or Gaussian) to confirm peak assignments . For divergent reactivity reports, conduct kinetic studies (e.g., variable-temperature NMR) to identify rate-limiting steps or hidden intermediates. Collaborative data-sharing platforms (e.g., ICReDD’s experimental repositories) enable meta-analyses to reconcile discrepancies .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
